4-[3-(4-Methylpiperazino)-3-oxo-1-propenyl]benzenecarbonitrile
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Description
“4-[3-(4-Methylpiperazino)-3-oxo-1-propenyl]benzenecarbonitrile” is a chemical compound with the molecular formula C15H17N3O . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H17N3O . It includes a piperazine ring, which is a six-memberScientific Research Applications
Crystallographic Studies
The compound, closely related to 4-[3-(4-Methylpiperazino)-3-oxo-1-propenyl]benzenecarbonitrile, has been examined in crystallographic studies. For instance, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, a related compound, was determined using single crystal X-ray diffraction analysis (Little, Jenkins, & Vaughan, 2008).
Chemical Synthesis and Reactions
Chemical synthesis involving similar compounds has been a focus of research. For example, reactions of 4-oxo-4H-[1]benzopyran-3-carbonitriles with various agents leading to the formation of diverse chemical structures have been documented (Ghosh, SinhaRoy, & Mukhopadhyay, 1979). Additionally, the synthesis of derivatives and intermediates related to this compound through various chemical reactions has been explored in other studies (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Novel Derivative Synthesis
Research has been conducted on synthesizing novel derivatives of compounds related to this compound. For instance, a study reported the synthesis of various derivatives with potential biological activities (Guguloth, 2021).
Antimicrobial Activities
There's research exploring the antimicrobial properties of certain derivatives. A study investigated novel derivatives with potential antimicrobial activities, indicating the broader applications of these compounds in medical research (Al‐Azmi & Mahmoud, 2020).
Environmental Chemistry
The compound and its derivatives have also been examined in the context of environmental chemistry. One study detailed a new, environmentally friendly synthesis method for ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde (Hangarge, Sonwane, Jarikote, & Shingare, 2001).
Properties
IUPAC Name |
4-[(E)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-enyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17-8-10-18(11-9-17)15(19)7-6-13-2-4-14(12-16)5-3-13/h2-7H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLRTOGUAJCKAP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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